2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an acetamide group linked to a phenylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under acidic conditions.
Acetamide formation: The iodinated pyrazole is reacted with 2-phenylethylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the iodination step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: N-oxides of the pyrazole ring.
Reduction: Deiodinated pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: As a probe to study the function of pyrazole-containing compounds in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The iodine atom and the acetamide group can play crucial roles in binding to molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
- 2-(4-bromo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
- 2-(4-fluoro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different binding interactions and reactivity patterns.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3O/c14-12-8-16-17(9-12)10-13(18)15-7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHNMKIFKNBILS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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